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molecular formula C11H12O B1600066 2,6-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 66309-83-9

2,6-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1600066
M. Wt: 160.21 g/mol
InChI Key: MFCLOAFNUWAGGB-UHFFFAOYSA-N
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Patent
US06323173B1

Procedure details

147.53 g of K2CO3, 875 g of toluene and 350 g of 2,6-dimethyl indanone were introduced, under nitrogen, into a Schmizo-type 1.5 l vessel provided with a condenser and a mechanical stirrer. The mixture was heated to 51°. 122.45 g of Formcel® 55% (origin: Hoechst) were then added over a period of 1 h. The mixture was stirred continuously at 51° for 2 h. The reaction medium was then cooled to 24° and 350 g of water were added. After being stirred for 10 mins, the mixture was decanted, then washed 3 times with water. Concentration in vacuo produced 404.71 g of raw product pure to 97.6% (GC).
Name
Quantity
147.53 g
Type
reactant
Reaction Step One
Quantity
875 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
350 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[K+].[K+].C1(C)C=CC=CC=1.[CH3:14][CH:15]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([CH3:24])=[CH:20][CH:21]=2)[C:16]1=O>O>[CH3:14][C:15]1([CH2:1][OH:4])[CH2:16][C:17]2[C:22](=[CH:21][CH:20]=[C:19]([CH3:24])[CH:18]=2)[CH2:23]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
147.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
875 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
350 g
Type
reactant
Smiles
CC1C(C2=CC(=CC=C2C1)C)=O
Step Two
Name
Quantity
350 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred continuously at 51° for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 51°
ADDITION
Type
ADDITION
Details
122.45 g of Formcel® 55% (origin: Hoechst) were then added over a period of 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was then cooled to 24°
STIRRING
Type
STIRRING
Details
After being stirred for 10 mins
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the mixture was decanted
WASH
Type
WASH
Details
washed 3 times with water
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC2=CC=C(C=C2C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 404.71 g
YIELD: CALCULATEDPERCENTYIELD 215.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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